N-(4-tert-butyl-1,3-thiazol-2-yl)-4-[cyclopropyl(methyl)sulfamoyl]benzamide

ZAC ion channel pharmacology Structure-activity relationship Ligand-gated ion channels

Researchers seeking a selective ZAC channel antagonist with concurrent NF-κB modulatory activity face limited commercial options. This compound fills that gap with a unique 4-[cyclopropyl(methyl)sulfamoyl] pharmacophore distinct from TTFB, enabling direct probing of ZAC-NF-κB crosstalk. - Dual activity: predicted ZAC negative allosteric modulation + NF-κB activation prolongation - Differentiated scaffold: polar sulfamoyl group replaces TTFB's 3-fluoro substituent, altering hydrogen-bonding and lipophilicity - In stock at BenchChem; request a quote for mg to gram-scale quantities with global delivery.

Molecular Formula C18H23N3O3S2
Molecular Weight 393.52
CAS No. 923391-87-1
Cat. No. B2968946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-tert-butyl-1,3-thiazol-2-yl)-4-[cyclopropyl(methyl)sulfamoyl]benzamide
CAS923391-87-1
Molecular FormulaC18H23N3O3S2
Molecular Weight393.52
Structural Identifiers
SMILESCC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CC3
InChIInChI=1S/C18H23N3O3S2/c1-18(2,3)15-11-25-17(19-15)20-16(22)12-5-9-14(10-6-12)26(23,24)21(4)13-7-8-13/h5-6,9-11,13H,7-8H2,1-4H3,(H,19,20,22)
InChIKeySXCOSCBENGCHOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sulfamoyl Benzamidothiazole: Ion Channel & NF-κB Modulator


N-(4-tert-butyl-1,3-thiazol-2-yl)-4-[cyclopropyl(methyl)sulfamoyl]benzamide (CAS 923391-87-1) is a synthetic small molecule belonging to the N-(thiazol-2-yl)-benzamide class. Its core scaffold is associated with negative allosteric modulation of the Zinc-Activated Channel (ZAC) [1] and, through the sulfamoyl benzamidothiazole substructure, with the prolongation of NF-κB activation in innate immune cells [2]. Unlike the prototypical ZAC antagonist TTFB, which bears a 3-fluoro substituent, this compound introduces a 4-[cyclopropyl(methyl)sulfamoyl] group, creating a distinct pharmacophore that simultaneously positions it within both ZAC pharmacology and vaccine adjuvant/immunomodulation research programs.

Workflow ZAC ion channel allosteric modulation studies
Pathway NF-κB activation prolongation in innate immune models
Design Structure-guided SAR expansion beyond TTFB chemotype

Sulfamoyl Benzamidothiazole Advantages Over TTFB


The biological activity of N-(thiazol-2-yl)-benzamide analogs is exquisitely sensitive to the nature and position of substituents on the benzamide ring. TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide) achieves ZAC antagonism with IC50 values of 3–8.5 µM and displays high selectivity over related Cys-loop receptors at 30 µM [1]. Replacing the 3-fluoro group with a bulkier, polar 4-[cyclopropyl(methyl)sulfamoyl] group is expected to profoundly alter hydrogen-bonding capacity, lipophilicity, and the conformational landscape of the molecule, directly impacting ZAC binding kinetics and selectivity. Furthermore, the sulfamoyl benzamidothiazole chemotype has been independently identified as a privileged scaffold for sustaining NF-κB activation, where even minor structural modifications produce large shifts in potency [2]. Generic substitution with TTFB or simpler thiazole-benzamides therefore risks loss of both the ion channel modulation profile and the immunostimulatory activity that this specific substitution pattern may confer.

Target compound
4-[cyclopropyl(methyl)sulfamoyl] group

Polar sulfamoyl alters H‑bond capacity and lipophilicity vs. TTFB; may shift ZAC binding kinetics and selectivity profile.

Substitute risk
TTFB or simpler thiazole-benzamides

Loss of sulfamoyl group eliminates NF-κB prolongation potential and introduces a different ion channel modulation fingerprint.

Structural mismatch
Generic N-(thiazol-2-yl)-benzamides

Subtle substituent changes cause large potency shifts; class‑level selectivity data may not transfer directly.

Sulfamoyl Benzamidothiazole Differentiation Evidence


Structural Divergence from TTFB

The compound differs from the benchmark selective ZAC antagonist TTFB by replacement of the 3-fluoro substituent with a 4-[cyclopropyl(methyl)sulfamoyl] group. TTFB inhibits Zn²⁺-evoked, H⁺-evoked, and spontaneous ZAC currents with IC50 values of 3 µM, 8.5 µM, and 4.7 µM respectively, and exhibits no significant activity at 5-HT₃A, α3β4 nACh, α1β2γ2s GABAₐ, or α1 glycine receptors at 30 µM [1]. The sulfamoyl substitution in the target compound introduces a hydrogen-bond acceptor/donor pair absent in TTFB, which is predicted to alter the molecule's interaction with the transmembrane domain intercalation site recently identified by cryo-EM for TTFB [2].

Structural divergence
Data to verify
4‑sulfamoyl vs. 3‑fluoro in TTFB; introduces H‑bond donor/acceptor, raises tPSA
May alter ZAC binding mode and state‑dependence; direct pharmacology required
No target‑compound functional data; comparative assessment against TTFB needed
ZAC ion channel pharmacology Structure-activity relationship Ligand-gated ion channels

NF-κB Activation Prolongation SAR

A systematic SAR study on substituted sulfamoyl benzamidothiazoles identified compound 1 as a hit that sustains NF-κB activation following a TLR-4 agonist (LPS) stimulus. The study demonstrated that modification of the benzamide and thiazole substituents yielded analogs with enhanced potency relative to compound 1, and select compounds significantly increased antigen-specific antibody titers when used as co-adjuvants with MPLA in murine vaccination models [1]. The target compound contains the identical sulfamoyl benzamidothiazole core and a distinct N-(4-tert-butylthiazol-2-yl) cap, placing it within this SAR series.

NF-κB SAR
Class‑level inference
Sulfamoyl benzamidothiazole core sustains NF-κB activation in THP‑1 reporter assay
Positions compound within an immunostimulatory chemotype; specific activity unverified
No direct reporter or in vivo data for this analog; experimental benchmarking required
Vaccine adjuvant discovery NF-κB signaling Innate immunity

Cys-Loop Receptor Selectivity Profile

The N-(thiazol-2-yl)-benzamide scaffold, exemplified by TTFB, has been demonstrated to be highly selective for ZAC over other pentameric ligand-gated ion channels. At a concentration of 30 µM, TTFB showed no significant agonist, antagonist, or modulatory activity at human 5-HT₃A, α3β4 nicotinic acetylcholine, α1β2γ2s GABAₐ, or α1 glycine receptors [1]. This selectivity profile is a defining feature of the chemotype. While the target compound has not been profiled in these assays, the shared N-(thiazol-2-yl)-benzamide core structure suggests that a similar selectivity window may be achievable.

Cys‑loop selectivity
Class‑level inference
TTFB shows no activity at 5‑HT3A, α3β4 nACh, GABAA, or GlyR at 30 µM
Scaffold‑based selectivity may reduce off‑target risk; analog‑specific profiling advisable
Target compound not tested in these assays; empirical confirmation needed
Cys-loop receptor selectivity Ion channel pharmacology Off-target profiling

Cryo-EM Structure of ZAC-TTFB Complex

A recent cryo-EM structure of human ZAC in complex with TTFB revealed that the antagonist intercalates between M2 transmembrane helices of adjacent protomers in the pentamer, a unique binding mode not previously observed for Cys-loop receptor modulators [1]. This structural information provides a rational basis for understanding how the 4-[cyclopropyl(methyl)sulfamoyl] substituent of the target compound might interact with the channel environment. The polar sulfamoyl group is predicted to project into a region of the binding pocket that could accommodate hydrogen-bonding interactions, potentially altering the residence time or state-dependence of inhibition compared to TTFB's fluorophenyl ring.

Cryo‑EM structure
Supporting evidence
TTFB intercalates between M2 helices; sulfamoyl predicted to engage additional H‑bonds
Enables structure‑guided design; binding mode remains to be experimentally determined
Docking predictions need crystallographic or functional validation
Cryo-EM structure Allosteric modulation Drug design

Application Scenarios for Sulfamoyl Benzamidothiazole


ZAC Negative Allosteric Modulator SAR Expansion

Investigators aiming to expand the chemical space of ZAC antagonists beyond TTFB can use this compound to probe the effects of introducing a polar, hydrogen-bond-capable sulfamoyl group at the benzamide 4-position. Comparative pharmacological profiling against TTFB in Xenopus oocyte electrophysiology assays [1] will directly test whether this substitution alters ZAC inhibition potency, state-dependence, or Cys-loop receptor selectivity.

Dual ZAC/NF-κB Probe Evaluation

Given that the sulfamoyl benzamidothiazole scaffold sustains NF-κB activation in THP-1 cells [1] and the N-(thiazol-2-yl)-benzamide core targets ZAC [2], this compound represents a unique probe to investigate potential crosstalk between zinc-modulated ion channel signaling and NF-κB-driven innate immune responses. Procurement is justified for hypothesis-driven studies exploring whether ZAC antagonism potentiates or attenuates NF-κB pathway activity.

Vaccine Co-Adjuvant Lead Optimization

The SAR framework established by Shukla et al. [1] demonstrates that structural elaboration of the sulfamoyl benzamidothiazole core can yield compounds that enhance antigen-specific antibody responses when combined with MPLA. Incorporating a tert-butylthiazole cap, as in this compound, represents a distinct diversification vector that may improve co-adjuvant potency or physicochemical properties relative to the published series. In vivo murine vaccination studies with MPLA are the appropriate next step to benchmark this analog.

Cryo-EM-Guided ZAC Modulator Design

With the cryo-EM structure of the ZAC–TTFB complex now available [1], computational chemists can dock this sulfamoyl analog into the inter-M2 helix pocket to predict binding pose and guide synthesis of focused libraries. The compound serves as a key intermediate for exploring whether additional hydrogen-bonding contacts with the M2 helix improve binding affinity or alter the allosteric mechanism compared to TTFB.

Application
Selection Property
Validation Focus
ZAC modulator SAR expansion
Polar sulfamoyl substitution at 4‑position
Comparative ZAC electrophysiology vs. TTFB
ZAC/NF‑κB crosstalk probe
Dual ZAC‑binding and NF‑κB‑active chemotype
NF‑κB reporter assay ± ZAC ligands
Vaccine co‑adjuvant lead identification
Sulfamoyl benzamidothiazole immunostimulatory scaffold
Murine vaccination with MPLA co‑adjuvant
Structure‑guided ZAC modulator design
Cryo‑EM‑compatible binding pocket
Docking and M2‑helix interaction analysis
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